An In-depth Technical Guide to 8-Hydroxyoctanoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 8-Hydroxyoctanoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyoctanoic acid, also known as 8-hydroxycaprylic acid, is an omega-hydroxy fatty acid that is emerging as a molecule of interest in various scientific fields. Structurally, it is an eight-carbon straight-chain fatty acid with a hydroxyl group at the terminal (ω) position.[1][2][3] This bifunctional nature, possessing both a carboxylic acid and a primary alcohol, makes it a versatile building block in chemical synthesis and a molecule with potential biological significance. It is a known constituent of royal jelly and certain honeys.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 8-hydroxyoctanoic acid.
Chemical Structure and Identifiers
The fundamental structure of 8-hydroxyoctanoic acid consists of an octanoic acid backbone with a hydroxyl group substituting one of the hydrogens on the terminal methyl group.
| Identifier | Value |
| IUPAC Name | 8-hydroxyoctanoic acid |
| CAS Number | 764-89-6 |
| PubChem CID | 69820[2] |
| Molecular Formula | C₈H₁₆O₃ |
| SMILES | OCCCCCCCC(=O)O |
| InChIKey | KDMSVYIHKLZKET-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of 8-hydroxyoctanoic acid is presented below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 160.21 g/mol | [2] |
| Appearance | White to light yellow crystalline powder/solid | [3] |
| Melting Point | 59-63 °C | |
| Boiling Point | 130 °C at 1 mmHg | [3] |
| pKa (Predicted) | 4.77 ± 0.10 | |
| Solubility | Soluble in ethanol. | |
| Quantitative data in other organic solvents is not readily available. |
Experimental Protocols
Synthesis of 8-Hydroxyoctanoic Acid from 6-Chlorohexan-1-ol
This protocol outlines a common laboratory synthesis of 8-hydroxyoctanoic acid.[4][5]
Materials:
-
6-chlorohexan-1-ol
-
Diethyl malonate
-
Sodium ethoxide solution (21% in ethanol)
-
Formic acid
-
p-Toluenesulfonic acid monohydrate
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Toluene
-
2-Propanol
-
Potassium hydroxide
Procedure:
-
Malonic Ester Synthesis:
-
In a round-bottomed flask equipped with a reflux condenser and stirrer, heat a 21% sodium ethoxide solution in ethanol to 70°C.
-
Add diethyl malonate with stirring.
-
To this mixture, add 6-chlorohexan-1-ol and heat the mixture under reflux for approximately 8 hours.
-
Distill off the ethanol. Take up the residue in water and neutralize with dilute hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate.
-
-
Hydrolysis and Decarboxylation:
-
Distill off the ethyl acetate from the organic phase.
-
To the residue, add formic acid and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the solution to 100-105°C and distill off the ethyl formate/formic acid azeotrope over approximately 9 hours.
-
After removing the excess formic acid by distillation, decarboxylate the remaining residue.
-
-
Purification:
-
Dissolve the crude product in a dilute sodium hydroxide solution.
-
Wash the aqueous solution with toluene to remove organic impurities.
-
Acidify the aqueous phase to approximately pH 2 with dilute hydrochloric acid to precipitate the 8-hydroxyoctanoic acid.
-
Extract the product with ethyl acetate.
-
The combined ethyl acetate phases can be treated with activated charcoal, filtered, and the solvent removed by distillation.
-
-
Salt Formation (for stability):
-
Dissolve the crude 8-hydroxyoctanoic acid in 2-propanol.
-
Add a solution of potassium hydroxide in 2-propanol to precipitate the potassium salt of 8-hydroxyoctanoic acid, which is more stable for storage.
-
Fischer Esterification of 8-Hydroxyoctanoic Acid
This is a general protocol for the esterification of a carboxylic acid, which can be adapted for 8-hydroxyoctanoic acid.[6][7][8]
Materials:
-
8-Hydroxyoctanoic acid
-
Methanol (or other desired alcohol)
-
Concentrated sulfuric acid (catalyst)
-
Dichloromethane
-
Water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottomed flask, dissolve 8-hydroxyoctanoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for an appropriate time (monitor by TLC).
-
-
Work-up:
-
Cool the reaction mixture and transfer it to a separatory funnel containing water.
-
Rinse the reaction flask with dichloromethane and add it to the separatory funnel.
-
Extract the product into the dichloromethane layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: effervescence), and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the dichloromethane by rotary evaporation.
-
The crude ester can be further purified by distillation or column chromatography.
-
Signaling Pathways and Logical Relationships
Biosynthesis of 8-Hydroxyoctanoic Acid in Saccharomyces cerevisiae
A metabolic engineering approach has been demonstrated for the de novo biosynthesis of 8-hydroxyoctanoic acid in yeast. This pathway involves the production of octanoic acid by a mutated fatty acid synthase, followed by ω-hydroxylation catalyzed by a cytochrome P450 enzyme.
Caption: Biosynthetic pathway of 8-hydroxyoctanoic acid in engineered S. cerevisiae.
General Synthetic Workflow
The synthesis of 8-hydroxyoctanoic acid and its derivatives often follows a logical workflow starting from readily available precursors.
Caption: A generalized workflow for the chemical synthesis of 8-hydroxyoctanoic acid.
Baeyer-Villiger Oxidation for Lactone Formation
8-Hydroxyoctanoic acid can undergo intramolecular esterification to form a lactone. A related and important reaction is the Baeyer-Villiger oxidation, which can produce the corresponding lactone from a cyclic ketone precursor.[9][10][11][12][13]
Caption: Baeyer-Villiger oxidation of cyclooctanone to form the lactone of 8-hydroxyoctanoic acid.
References
- 1. 8-HYDROXYOCTANOIC ACID | 764-89-6 [chemicalbook.com]
- 2. 8-Hydroxyoctanoic acid | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-HYDROXYOCTANOIC ACID CAS#: 764-89-6 [m.chemicalbook.com]
- 4. Method of preparation of 8-hydroxyoctanoic acid - Patent 0379982 [data.epo.org]
- 5. WO1990008125A2 - Method of preparation of 8-hydroxyoctanoic acid - Google Patents [patents.google.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Baeyer-Villiger氧化反应 [sigmaaldrich.com]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 12. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
